Product packaging for PGD2 ethanolamide(Cat. No.:CAS No. 398138-28-8)

PGD2 ethanolamide

Cat. No.: B031139
CAS No.: 398138-28-8
M. Wt: 395.5 g/mol
InChI Key: KEYDJKSQFDUAGF-YIRKRNQHSA-N
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Description

Prostaglandin D2 Ethanolamide (PGD2-EA), also known as Prostaglandin D2 Ethanolamine, is a novel lipid mediator formed through the COX-2-mediated oxygenation of the endocannabinoid Anandamide (AEA). This unique hybrid molecule sits at the intersection of the eicosanoid and endocannabinoid systems, making it a critical compound for investigating complex signaling crosstalk in physiological and pathophysiological processes. Its primary research value lies in its dual signaling capabilities; it acts as a potent agonist at the G-protein coupled receptors DP1 and CRTH2 (DP2), which are classical prostaglandin D2 receptors, thereby modulating immune responses, allergic inflammation, and sleep-wake cycles. Concurrently, its ethanolamide structure allows for potential interactions with elements of the endocannabinoid system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37NO5 B031139 PGD2 ethanolamide CAS No. 398138-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJKSQFDUAGF-YIRKRNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

398138-28-8
Record name Prostaglandin D2 ethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398138-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Prostaglandin D2 Ethanolamide

Biosynthesis of Prostaglandin (B15479496) D2 Ethanolamide

Prostaglandin D2 Ethanolamide is a bioactive lipid that is not synthesized de novo but is rather a product of the metabolism of the endocannabinoid, anandamide (B1667382) (arachidonoyl ethanolamide). caymanchem.combioscience.co.uk The biosynthesis is a sequential enzymatic process:

Cyclooxygenase-2 (COX-2) Action : The primary step involves the action of the cyclooxygenase-2 (COX-2) enzyme on anandamide. COX-2 converts anandamide into the prostaglandin H2 ethanolamide (PGH2-EA) intermediate.

Prostaglandin D Synthase (PGDS) Isomerization : Following its formation, PGH2-EA is then isomerized by the enzyme Prostaglandin D synthase (PGDS) to yield Prostaglandin D2 Ethanolamide. caymanchem.com

The production of PGD2-EA is notably increased under conditions where the primary metabolic pathway for anandamide is inhibited. Specifically, when the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide, is deleted or its activity is reduced, more anandamide is available to be shunted into the COX-2 pathway, leading to elevated levels of PGD2-EA. caymanchem.com

PrecursorKey EnzymesProduct
Anandamide (Arachidonoyl Ethanolamide)1. Cyclooxygenase-2 (COX-2) 2. Prostaglandin D Synthase (PGDS)Prostaglandin D2 Ethanolamide (PGD2-EA)

Metabolic Pathways of Prostaglandin D2 Ethanolamide

Prostaglandin D2 Ethanolamide is a relatively unstable compound that is further metabolized into a series of J-series prostaglandins (B1171923). This transformation primarily occurs through a non-enzymatic dehydration process. nih.govsemanticscholar.org This metabolic cascade is analogous to the metabolism of the parent compound, Prostaglandin D2 (PGD2), which also undergoes spontaneous conversion to its corresponding J-series metabolites. semanticscholar.orgresearchgate.netresearchgate.net

The identified metabolites of PGD2-EA are:

Prostaglandin J2 Ethanolamide (PGJ2-EA)

Δ¹²-Prostaglandin J2 Ethanolamide (Δ¹²PGJ2-EA)

15-deoxy-Δ¹²,¹⁴-Prostaglandin J2 Ethanolamide (15d-PGJ2-EA) nih.gov

For the parent compound PGD2, the conversion of PGJ2 to Δ¹²-PGJ2 can be facilitated by human serum albumin, whereas the formation of 15d-PGJ2 from PGJ2 is a result of further dehydration. researchgate.net It is understood that PGD2-EA follows a similar metabolic sequence.

Significance of Metabolites in Bioactivity and Signaling

The biological importance of Prostaglandin D2 Ethanolamide is primarily manifested through the actions of its metabolites.

Scientific evidence indicates that PGD2-EA itself is largely inactive at recombinant prostanoid receptors, including the DP receptor. caymanchem.com Instead, the potent biological effects observed, such as the induction of apoptosis in colorectal and skin cancer cell lines, are attributed to its metabolic products. caymanchem.comnih.gov The terminal metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ2-EA, is considered a key mediator of this cytotoxicity. nih.gov

While specific quantitative data for the ethanolamide metabolites are limited, studies on the parent prostaglandin metabolites provide a valuable context for their potency.

CompoundBiological ContextIC50 / EC50 Value
Prostaglandin D2 (PGD2)Inhibition of Trypanosoma brucei proliferation~5 µM (IC50) researchgate.net
Prostaglandin J2 (PGJ2)Inhibition of Trypanosoma brucei proliferation< 5 µM (IC50) researchgate.net
Δ¹²-Prostaglandin J2 (Δ¹²PGJ2)Inhibition of Trypanosoma brucei proliferation< 5 µM (IC50) researchgate.net
PGD2 MetabolitesInduction of ILC2 migration17.4 to 91.7 nM (EC50) plos.org

The signaling mechanisms of PGD2-EA metabolites appear to be distinct from those of traditional prostaglandins. Research has shown that the apoptosis-inducing effect of PGD2-EA in cancer cells is independent of the DP1, DP2, and PPARγ receptors. nih.gov This is noteworthy because the non-ethanolamide counterpart, 15d-PGJ2, is a well-known agonist of the PPARγ receptor.

The primary mechanism of action for the cytotoxic effects of PGD2-EA metabolites involves the induction of cellular stress:

Inhibition of Antioxidants : PGD2-EA has been shown to inhibit the activity of crucial cellular antioxidants, namely glutathione (B108866) and thioredoxin. nih.gov

Induction of Oxidative and ER Stress : The suppression of these antioxidant systems leads to an increase in oxidative stress within the cell. This, in turn, is accompanied by the activation of endoplasmic reticulum (ER) stress. nih.gov

Apoptosis : The culmination of oxidative and ER stress is the initiation of the apoptotic cascade, leading to programmed cell death. nih.gov

While the precise downstream signaling cascade for 15d-PGJ2-EA is still under investigation, the pathway for its parent compound, 15d-PGJ2, is known to involve the ROS-dependent activation of MAPK signaling pathways to induce apoptosis, which may suggest a similar mechanism for the ethanolamide variant. mdpi.com

Physiological Roles and Functional Implications of Prostaglandin D2 Ethanolamide

Neuroscience and Neuronal Modulation

In the central nervous system, PGD2-EA demonstrates specific effects on neuronal communication, setting it apart from other related signaling lipids.

Effects on Miniature Inhibitory Postsynaptic Currents in Hippocampal Neurons

Research on primary cultured hippocampal neurons has revealed that PGD2-EA has a direct impact on synaptic transmission. Specifically, it has been shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs). This action suggests that PGD2-EA can enhance the baseline level of inhibitory signaling between these neurons, a key process for maintaining balanced neural circuit activity.

Distinction from Anandamide-Induced Neuronal Effects

The neuronal effects of PGD2-EA are notably distinct from, and in some cases opposite to, those of its precursor, anandamide (B1667382) (AEA). While PGD2-EA increases the frequency of inhibitory currents, anandamide's influence is contrary. nih.govnih.gov Furthermore, studies have shown that anandamide can potentiate miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, an effect mediated through an IP3 pathway rather than canonical cannabinoid receptors. nih.govnih.gov This functional divergence underscores how the metabolic conversion of anandamide to PGD2-EA can switch the nature of the resulting neuronal signal from excitatory potentiation to enhanced inhibition.

CompoundEffect on Miniature Inhibitory Postsynaptic Currents (mIPSCs)Effect on Miniature Excitatory Postsynaptic Currents (mEPSCs)
Prostaglandin (B15479496) D2 Ethanolamide (PGD2-EA)Increases frequencyNot well characterized
Anandamide (AEA)Opposite effect to PGD2-EAIncreases frequency nih.govnih.gov

Immune System and Inflammatory Responses

The role of PGD2-EA in immunity and inflammation is complex. While research is ongoing, current studies have focused more on its cytotoxic potential in pathological contexts rather than classical immunomodulation.

Anti-inflammatory Properties and Modulation of Cytokines

The direct anti-inflammatory activities of PGD2-EA and its specific impact on cytokine production are not yet well-defined in scientific literature. Research has primarily highlighted its role in inducing apoptosis (programmed cell death) in melanoma and non-melanoma skin cancer cells. nih.govuni.lu This pro-apoptotic effect is achieved by inhibiting cellular antioxidants, which leads to increased oxidative stress and activation of the endoplasmic reticulum stress response. nih.gov Notably, these cytotoxic effects were found to be independent of the canonical prostaglandin D-prostanoid receptors (DP1 and DP2), suggesting a distinct mechanism of action compared to its parent compound, PGD2. nih.govresearchgate.net

Interaction with Immune Cells (e.g., T-cells, Eosinophils, Basophils, Mast Cells)

Direct interactions between PGD2-EA and specific immune cell populations have not been extensively characterized. However, its parent molecule, PGD2, is a well-known and potent mediator in allergic and inflammatory responses. PGD2 is a major product released by mast cells during allergic reactions. physiology.orgiiam.org It is also known to act as a chemoattractant, recruiting key cells involved in type 2 immunity, such as T-helper 2 (Th2) cells, eosinophils, and basophils, to sites of inflammation. iiam.orgresearchgate.net While the roles for PGD2 are established, further research is needed to determine if and how its ethanolamide metabolite, PGD2-EA, interacts with these critical immune cells.

Immune CellKnown Interaction with Prostaglandin D2 (PGD2)Characterized Interaction with PGD2-Ethanolamide
Mast CellsMajor producer of PGD2 physiology.orgiiam.orgNot well characterized
T-cells (Th2)Recruited by PGD2 iiam.orgNot well characterized
EosinophilsRecruited by PGD2 iiam.orgresearchgate.netNot well characterized
BasophilsRecruited by PGD2 iiam.orgresearchgate.netNot well characterized

Regulation of Inflammatory Cascades

Prostaglandin D2 Ethanolamide, also known as Prostamide D2, is biosynthesized from anandamide through the action of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a cornerstone of inflammatory processes, responsible for generating various pro-inflammatory mediators. While its parent compound, Prostaglandin D2 (PGD2), is a well-established key player in allergic inflammation, the specific role of PGD2-EA in regulating inflammatory cascades is not yet extensively documented in scientific literature. Some research suggests that prostamides (the class of compounds to which PGD2-EA belongs) may have cellular responses opposite to those of prostaglandins (B1171923), potentially indicating a modulatory role in inflammation nih.gov. However, detailed studies elucidating the direct impact of PGD2-EA on the complex network of cytokines, chemokines, and immune cell signaling pathways that constitute inflammatory cascades are limited.

Cellular Processes and Tissue Homeostasis

Prostaglandin D2 Ethanolamide has been identified as a potent inducer of apoptosis, or programmed cell death, in certain cancer cells. Research has specifically demonstrated its efficacy in melanoma and non-melanoma skin cancer cell lines nih.gov. The cytotoxic effects of PGD2-EA are not mediated by the typical prostaglandin receptors (DP1 and DP2) but are instead linked to its metabolic products and its ability to induce cellular stress nih.gov.

The mechanism of PGD2-EA-induced apoptosis involves a cascade of events initiated by the suppression of key cellular antioxidants. This leads to an increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress, which ultimately activates the apoptotic pathway nih.gov. Mass spectrometry analysis has shown that PGD2-EA is dehydrated into J-series prostaglandin ethanolamides, with its cytotoxicity likely mediated by its metabolic product, 15-deoxy-Δ12,14-prostaglandin J2-ethanolamide (15dPGJ2-EA) nih.gov.

Cell Line TypeKey FindingsMechanism of ActionReference
Melanoma & Non-Melanoma Skin CancerPGD2-EA causes apoptosis.Suppression of antioxidants → Oxidative Stress → ER Stress → Apoptosis. nih.gov
Colorectal CarcinomaAnandamide, the precursor to PGD2-EA, induces cell death, a process potentially involving COX-2 and its metabolites like PGD2-EA.Mechanism linked to COX-2 metabolism. bjbms.org

Contrary to possessing antioxidant properties, research indicates that Prostaglandin D2 Ethanolamide functions as a pro-oxidant agent in the context of cancer cell cytotoxicity. Its primary mechanism for inducing apoptosis in skin cancer cells is the direct inhibition of the antioxidant activity of crucial cellular protectors, namely glutathione (B108866) and thioredoxin nih.gov.

By suppressing these antioxidant systems, PGD2-EA disrupts the normal redox balance within the cell, leading to a significant increase in oxidative stress. This elevated oxidative state is a key trigger for the subsequent activation of the endoplasmic reticulum (ER) stress response and the initiation of the apoptotic cascade nih.gov. Therefore, PGD2-EA's role is not to mitigate oxidative stress but to modulate it in a way that promotes cell death in carcinoma cells.

Target AntioxidantEffect of PGD2-EAResulting Cellular StateReference
GlutathioneInhibition of antioxidant activity.Increased Oxidative Stress. nih.gov
ThioredoxinInhibition of antioxidant activity.Increased Oxidative Stress. nih.gov

The direct impact of Prostaglandin D2 Ethanolamide on the process of Epithelial-Mesenchymal Transition (EMT) has not been documented in the available scientific literature. While studies exist on the role of its parent compound, Prostaglandin D2 (PGD2), in either promoting or inhibiting EMT depending on the cellular context physiology.orgresearchgate.netresearchgate.net, there is currently no specific research linking PGD2-EA to this critical process involved in tissue development and cancer metastasis.

Other Physiological Contributions

There is currently a lack of specific scientific research detailing the role of Prostaglandin D2 Ethanolamide in reproduction and testicular function. The broader prostaglandin D2 (PGD2) signaling pathway is known to be involved in aspects of testicular development and function wikipedia.org. However, specific studies focusing on the physiological contributions of PGD2-EA within the male reproductive system have not been identified.

Involvement in Hair Growth Regulation

There is currently no available scientific data from research studies to populate this section. The role of Prostaglandin D2 Ethanolamide in hair growth regulation has not been investigated in the scientific literature.

Receptor Interactions and Signal Transduction Mechanisms of Prostaglandin D2 Ethanolamide

Downstream Signaling Pathways

Independent of classical prostanoid receptor activation, PGD2-EA has been shown to trigger specific intracellular signaling cascades, primarily culminating in apoptosis and cellular stress responses in certain cell types.

A significant downstream effect of PGD2-EA is the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This apoptotic process is mediated through the activation of the caspase cascade. Studies have shown that treatment of cells with PGD2-EA leads to the cleavage, and thus activation, of key executioner caspases such as caspase-3 and caspase-7. nih.gov The activation of these caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. For example, in experiments with JWF2 keratinocytes, PGD2-EA was shown to induce apoptosis, as measured by the cleavage of PARP and caspase-3. nih.gov The intrinsic pathway of apoptosis, characterized by the activation of caspase-9, has also been implicated in the effects of the related compound, PGD2, acting through the CRTH2 receptor, which ultimately leads to caspase-3 cleavage. nih.govresearchgate.net

Table 2: Key Proteins in PGD2-EA-Induced Apoptotic Pathway

ProteinRoleEffect of PGD2-EASource(s)
Caspase-3Executioner CaspaseCleavage/Activation nih.govnih.gov
Caspase-7Executioner CaspaseActivation nih.gov
PARPDNA Repair EnzymeCleavage nih.gov

The apoptotic effects of PGD2-EA are closely linked to its ability to induce endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). semanticscholar.org If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal. Research has shown that PGD2-EA treatment is accompanied by the activation of ER stress pathways. nih.gov This suggests that PGD2-EA disrupts ER function, leading to an overload of unfolded proteins and subsequently triggering apoptosis. This mechanism is particularly relevant in the context of cancer cells, where PGD2-EA's precursor, arachidonoyl-ethanolamide (AEA), has been shown to activate ER stress-apoptosis in a COX-2 dependent manner, leading to the production of J-series prostaglandin-ethanolamides. nih.gov

Modulation of Cellular Antioxidant Activity (Glutathione, Thioredoxin)

Prostaglandin (B15479496) D2 Ethanolamide (PGD2-EA) has been shown to exert significant influence over cellular redox balance by modulating the activity of key antioxidant systems. Specifically, research has demonstrated that PGD2-EA inhibits the antioxidant functions of both glutathione (B108866) (GSH) and thioredoxin (Trx). nih.gov This inhibition disrupts the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. The accumulation of oxidative stress is a critical event that can trigger downstream cellular processes, including the activation of endoplasmic reticulum (ER) stress and ultimately, apoptosis or programmed cell death. nih.gov This mechanism has been observed in studies involving melanoma and non-melanoma skin cancer cells, where the application of PGD2-EA led to increased oxidative stress and subsequent apoptosis. nih.gov The depletion of intracellular GSH has been shown elsewhere to facilitate the production of prostaglandin D2 (PGD2) under conditions of oxidative stress, suggesting a complex interplay between the glutathione system and prostaglandin synthesis pathways. nih.gov

Independent Pathways from Canonical PGD2 Receptors

A noteworthy aspect of Prostaglandin D2 Ethanolamide's biological activity is its operation through pathways independent of the canonical prostaglandin D2 receptors. nih.gov The primary receptors for PGD2 are the G-protein coupled receptors DP1 (PTGDR1) and DP2 (PTGDR2, also known as CRTH2). wikipedia.orgwikipedia.orgiiam.org However, studies have indicated that PGD2-EA itself is inactive against these recombinant prostanoid receptors, including the DP receptor. caymanchem.combertin-bioreagent.com

Further investigation into the cytotoxic effects of PGD2-EA in cancer cell lines has confirmed this receptor independence. The apoptotic effects induced by PGD2-EA were not blocked by antagonists for the DP1 or DP2 receptors. nih.gov Similarly, the activity was found to be independent of the peroxisome proliferator-activated receptor gamma (PPARγ), another receptor sometimes activated by prostaglandin metabolites. nih.gov This evidence strongly suggests that the signaling mechanisms initiated by PGD2-EA diverge from the well-established pathways utilized by its parent compound, PGD2, and instead rely on alternative routes for its cellular effects. nih.gov

Potential Role of Metabolites in Receptor Activation

The biological activity of Prostaglandin D2 Ethanolamide appears to be largely mediated by its metabolic products rather than the compound itself. nih.gov Mass spectrometry analysis has revealed that PGD2-EA undergoes dehydration to form several J-series prostaglandin ethanolamides. nih.gov

These key metabolites include:

PGJ2-EA

Δ¹²PGJ₂-EA

15-deoxy-Δ¹²,¹⁴-PGJ₂-EA (15dPGJ₂-EA) nih.gov

Research suggests that the cytotoxic and pro-apoptotic effects attributed to PGD2-EA are mediated by these metabolic products, with a particular emphasis on 15dPGJ₂-EA. nih.gov While PGD2-EA itself shows inactivity at canonical DP receptors, the broader family of PGD2 metabolites is known to interact with these receptors, often with high affinity. caymanchem.combertin-bioreagent.com For instance, various PGD2 metabolites are recognized as potent activators of the DP2 receptor, initiating inflammatory responses in immune cells like eosinophils and type 2 innate lymphoid cells (ILC2s). nih.govbohrium.comnih.govplos.org This supports the hypothesis that the conversion of PGD2-EA into its J-series metabolites is a critical step for its biological function, allowing these subsequent products to activate cellular pathways, potentially including receptors that the parent molecule cannot. nih.gov

Interactive Data Table: Summary of PGD2-EA Mechanisms

FeatureDescriptionKey Findings
Antioxidant Modulation PGD2-EA affects cellular redox state.Inhibits the activity of glutathione and thioredoxin, leading to oxidative stress and apoptosis. nih.gov
Receptor Independence PGD2-EA does not act via standard PGD2 receptors.Effects are independent of DP1, DP2, and PPARγ receptors. nih.gov The parent compound is inactive at recombinant prostanoid receptors. caymanchem.combertin-bioreagent.com
Metabolic Activation PGD2-EA is a precursor to active molecules.It is dehydrated to J-series metabolites, including PGJ2-EA and 15dPGJ₂-EA. nih.gov
Active Metabolite The biological effects are attributed to a downstream product.The cytotoxicity of PGD2-EA is suggested to be mediated by its metabolite, 15dPGJ₂-EA. nih.gov

Pathological Implications and Disease Contexts

Inflammatory and Allergic Diseases

Prostaglandin (B15479496) D2 is a well-established mediator in inflammatory and allergic diseases. mdpi.comsemanticscholar.orgnih.gov It is a major prostanoid produced primarily by mast cells during allergic reactions. nih.gov PGD2 plays a significant role in the pathogenesis of conditions like asthma and allergic rhinitis by acting on its receptors, DP1 and CRTH2 (DP2), which are expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. mdpi.comsemanticscholar.org The PGD2-CRTH2 system is particularly important in chronic allergic skin inflammation, suggesting it as a potential therapeutic target for atopic dermatitis. nih.gov Given that PGD2-EA is a derivative of PGD2, it is likely to be involved in these inflammatory pathways, although its specific role and mechanisms of action in these contexts require further investigation. The pro-inflammatory actions of PGD2 are central to the initiation and maintenance of allergic inflammation. mdpi.com

Modulation of Allergic Inflammation

While direct studies on Prostaglandin D2 Ethanolamide's role in allergic inflammation are scarce, its parent compound, Prostaglandin D2 (PGD2), is a key mediator in allergic responses. nih.govmdpi.com PGD2 is the main prostaglandin released by mast cells upon allergen exposure. mastattack.orgsemanticscholar.org It orchestrates inflammatory responses by acting on two principal receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). semanticscholar.orgwikipedia.org

The activation of these receptors by PGD2 leads to the recruitment and activation of key immune cells involved in allergic inflammation, including T-helper 2 (Th2) cells, eosinophils, and basophils. mdpi.comwikipedia.org The PGD2-CRTH2 signaling pathway, in particular, is considered crucial in driving chronic allergic inflammation, making it a target for therapeutic intervention in allergic conditions. nih.gov

Table 1: Key Immune Cells and Receptors Modulated by Prostaglandin D2 in Allergic Inflammation

Cell Type Receptor(s) Effect of PGD2 Activation
T-helper 2 (Th2) cells CRTH2 (DP2) Chemoattraction, activation, cytokine release
Eosinophils CRTH2 (DP2) Chemoattraction, activation, survival
Basophils CRTH2 (DP2) Chemoattraction, activation
Mast Cells DP1 Inhibition of activation

Role in Asthma Pathogenesis

The involvement of Prostaglandin D2 Ethanolamide in asthma has not been specifically elucidated. However, PGD2 is recognized as a critical mediator in the pathogenesis of bronchial asthma. nih.govsemanticscholar.org Its concentration in the airways of asthmatic patients can be significantly higher than in healthy individuals, especially following allergen exposure. mastattack.org PGD2 contributes to the hallmarks of asthma through several mechanisms. It is a potent bronchoconstrictor, being more powerful than histamine (B1213489) in this regard. mastattack.org

Furthermore, PGD2 promotes the inflammatory cascade characteristic of asthma. springermedizin.de By activating the CRTH2 (DP2) receptor on immune cells, it facilitates the infiltration of eosinophils and Th2 lymphocytes into the airways. nih.gov This leads to the release of type 2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which perpetuate airway inflammation, mucus hypersecretion, and airway hyperresponsiveness. nih.govnih.gov

Neuroinflammatory Conditions

There is a lack of specific research on the role of Prostaglandin D2 Ethanolamide in neuroinflammatory conditions. In contrast, Prostaglandin D2 (PGD2) is known to be an important factor in neuroinflammation. nih.gov In the central nervous system (CNS), PGD2 is produced by activated microglia. nih.govfrontiersin.org Studies have shown that under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the production of PGD2 in the brain is enhanced. nih.gov

PGD2 produced by microglia can then act on astrocytes, which express PGD2 receptors like DP1. nih.gov This interaction between microglia and astrocytes mediated by PGD2 can lead to astrogliosis, a reactive proliferation of astrocytes that is a common feature of neuroinflammation. nih.govnih.gov This signaling pathway has been implicated in the pathological processes of demyelinating diseases. nih.gov

Neurodegeneration and Central Nervous System Disorders

The direct role of Prostaglandin D2 Ethanolamide in neurodegeneration is not well-documented. However, studies on PGD2 suggest its involvement in neurodegenerative disorders. PGD2 is the most abundant prostaglandin in the brain, and its levels can increase under neuropathological conditions. nih.gov In the context of Alzheimer's disease, the expression of both the PGD2 synthase enzyme and the DP1 receptor is increased in the brains of patients. nih.gov

PGD2 is an unstable compound in the brain and can be non-enzymatically converted to J-series prostaglandins (B1171923), such as PGJ2. frontiersin.org These metabolites have complex and sometimes opposing roles in the CNS, potentially influencing processes like protein aggregation and neuronal survival, which are critical in the pathology of neurodegenerative diseases. nih.gov The activation of the DP2 receptor by PGD2 has been linked to pathways that can lead to neuronal damage. nih.gov

Renal Fibrosis and Epithelial-Mesenchymal Transition

Specific research detailing the effects of Prostaglandin D2 Ethanolamide on renal fibrosis and the process of epithelial-mesenchymal transition (EMT) is not available. EMT is a key event in the development of renal fibrosis, the common final pathway for most chronic kidney diseases. nih.govmdpi.com

The role of the parent compound, Prostaglandin D2 (PGD2), in this context appears to be complex and is the subject of conflicting reports. Some research suggests that PGD2 may have a protective role, as it has been shown to inhibit TGF-β1-induced EMT in cultured kidney cells. This anti-fibrotic action might be partly due to its antioxidant properties.

Conversely, other studies indicate a pro-fibrotic role for PGD2. It has been reported that PGD2 produced by the tubular epithelium contributes to the progression of renal fibrosis by activating Th2 lymphocytes via the CRTH2 receptor. nih.gov These activated immune cells then promote fibrosis through the production of cytokines like IL-4 and IL-13. nih.gov

Table 2: Contrasting Reported Roles of Prostaglandin D2 in Renal Fibrosis

Study Focus Reported Effect of PGD2 Proposed Mechanism
TGF-β1-induced EMT in vitro Anti-fibrotic (Inhibition of EMT) Antioxidant properties, independent of DP1/DP2 receptors

Androgenetic Alopecia

There are no specific studies on the involvement of Prostaglandin D2 Ethanolamide in androgenetic alopecia (male pattern baldness). However, a significant body of research has established a strong link between Prostaglandin D2 (PGD2) and this common form of hair loss. nih.govnih.gov

Research has shown that the levels of PGD2 are significantly elevated in the bald scalp tissue of men with androgenetic alopecia compared to haired areas. nih.govtressless.com The enzyme responsible for its production, prostaglandin D2 synthase (PTGDS), is also found at higher levels in these areas. nih.govnih.gov Functionally, PGD2 has been demonstrated to inhibit hair growth. nih.govhairguard.com It is believed to exert this effect by binding to the GPR44 receptor (an alternative name for CRTH2/DP2) on hair follicle cells, which leads to the miniaturization of the hair follicle characteristic of this condition. nih.gov This discovery has identified the PGD2-GPR44 pathway as a potential therapeutic target for treating hair loss. tressless.comfrontiersin.org

Research Methodologies and Analytical Approaches

Quantification Techniques for PGD2-EA

Accurate quantification of Prostaglandin (B15479496) D2 Ethanolamide (PGD2-EA) in biological samples is fundamental to understanding its biosynthesis and function. Due to its low endogenous concentrations and similarity to other lipid mediators, highly sensitive and specific analytical methods are required.

Mass spectrometry (MS) coupled with chromatography is the gold standard for the definitive identification and quantification of PGD2-EA and related compounds. nih.gov These methods offer high selectivity and sensitivity, allowing for the separation of isomeric prostaglandins (B1171923) and their metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing prostanoids without the need for derivatization. nih.gov The technique involves separating the compounds in a sample using high-performance liquid chromatography (HPLC) before they are ionized and detected by a tandem mass spectrometer. nih.govnih.govrsc.org This approach enables the accurate measurement of PGD2-EA in complex biological matrices such as tissue homogenates and cell culture supernatants. nih.govnih.govresearchgate.net To ensure accuracy, stable isotope-labeled internal standards, such as Prostaglandin D2 Ethanolamide-d4 (PGD2-EA-d4), are often used during sample preparation and analysis to correct for any loss of analyte. bertin-bioreagent.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed, though it often requires laborious sample preparation, including derivatization, to make the analytes volatile enough for gas-phase analysis. nih.govnih.gov

Table 1: Overview of Mass Spectrometry-Based Quantification of Prostaglandins

Parameter LC-MS/MS Method for PGD2/PGE2
Principle Chromatographic separation followed by mass analysis of fragmented ions.
Sample Types Cell culture supernatants, plasma, tissue homogenates, microdialysis samples. nih.govnih.govnih.gov
Key Advantage High specificity and sensitivity; can distinguish between isomers. nih.govnih.gov
Limit of Detection As low as 20-50 pg/mL for related prostaglandins. researchgate.netnih.gov

| Internal Standards | Deuterated standards (e.g., d4-PGD2, PGD2-EA-d4) are crucial for accuracy. nih.govresearchgate.netbertin-bioreagent.com |

Enzyme-Linked Immunosorbent Assay (ELISA) is an antibody-based technique used for quantifying molecules in biological fluids. Competitive ELISAs are available for the parent compound, Prostaglandin D2 (PGD2). thermofisher.commsesupplies.comelabscience.com In this format, PGD2 in a sample competes with a fixed amount of labeled PGD2 for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of PGD2 in the sample. thermofisher.commsesupplies.com

While ELISA kits offer high throughput and are simpler to perform than MS methods, they can suffer from a lack of specificity due to potential cross-reactivity of the antibodies with structurally similar prostaglandins and metabolites. nih.govnih.gov This can lead to ambiguous or misleading results, making MS-based methods preferable for definitive quantification.

Table 2: Characteristics of a Typical PGD2 Competitive ELISA Kit

Feature Description
Assay Principle Competitive Inhibition. thermofisher.commsesupplies.comelabscience.com
Sample Types Serum, plasma, cell culture supernatants, other biological fluids. thermofisher.comardentbio.com
Detection Range Typically in the range of 15-1000 pg/mL. thermofisher.comardentbio.com
Sensitivity Often below 10 pg/mL. thermofisher.comardentbio.com
Precision Intra-assay and inter-assay coefficients of variation are generally less than 10%. thermofisher.comantibodies-online.com

| Limitation | Potential for cross-reactivity with related molecules. nih.govnih.gov |

In Vitro Cellular Assays and Cell Line Studies

In vitro cellular assays are critical for dissecting the molecular mechanisms of PGD2-EA. Studies have utilized various cancer cell lines to investigate its biological effects. For instance, research has demonstrated that PGD2-EA induces apoptosis in both melanoma and non-melanoma skin cancer (NMSC) cells. nih.gov Further investigation revealed that this process is linked to the inhibition of cellular antioxidants like glutathione (B108866) and thioredoxin, which leads to increased oxidative stress and subsequent endoplasmic reticulum (ER) stress. nih.gov

Interestingly, the cytotoxic effects of PGD2-EA in these cancer cells were found to be independent of the canonical prostaglandin receptors DP1 and DP2, as well as the nuclear receptor PPARγ. nih.gov This suggests that the bioactivity of PGD2-EA is mediated by its metabolic products, such as those from the J-series of prostaglandins. nih.gov

Cell lines such as the murine macrophage cell line RAW 264.7 have been used to show that macrophages are a significant source of PGD2, providing a cellular context for the production of related compounds like PGD2-EA. nih.govresearchgate.net Similarly, studies using C6 rat glioma cells have shown that the parent compound PGD2 can alter cell morphology and reduce proliferation, indicating a role in cell maturation and differentiation. nih.gov

Table 3: Examples of Cell Lines in PGD2 and PGD2-EA Research

Cell Line Organism Cell Type Research Focus / Finding
Melanoma & NMSC Human/Mouse Skin Cancer PGD2-EA induces apoptosis via oxidative and ER stress. nih.gov
RAW 264.7 Mouse Macrophage Major producer of PGD2 upon stimulation. nih.gov
A549 Human Lung Epithelial Produces PGE2 but not PGD2, showing cell-specific synthesis. nih.govresearchgate.net

| C6 Glioma | Rat | Glial Tumor | PGD2 alters morphology and inhibits proliferation. nih.gov |

In Vivo Animal Models (e.g., FAAH knockout mice, transgenic mice)

In vivo animal models are indispensable for studying the formation and physiological relevance of PGD2-EA in a whole-organism context. A key model in this research is the Fatty Acid Amide Hydrolase (FAAH) knockout mouse. nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), which is the precursor to PGD2-EA.

In FAAH knockout (FAAH -/-) mice, the absence of the FAAH enzyme redirects AEA metabolism towards the cyclooxygenase-2 (COX-2) pathway. nih.govnih.gov This results in a significant increase in the in vivo formation of prostamides, including PGD2-EA. Studies have shown that after administration of AEA, the concentrations of PGD2-EA in the liver, kidney, lung, and small intestine are much higher in FAAH -/- mice compared to their wild-type counterparts. nih.gov These findings provide direct evidence that PGD2-EA is formed endogenously from anandamide and that its production is significantly enhanced when the competing FAAH metabolic pathway is blocked. nih.govnih.gov

Table 4: PGD2-EA Formation in Wild-Type vs. FAAH Knockout Mice

Animal Model Key Genetic Feature Effect on AEA Metabolism PGD2-EA Levels (Post-AEA)
Wild-Type Mouse Normal FAAH expression AEA primarily hydrolyzed by FAAH. Low / Baseline

| FAAH -/- Mouse | No FAAH expression | AEA metabolism shifted to COX-2 pathway. nih.govnih.gov | Significantly higher in multiple tissues. nih.gov |

Bioinformatics and Gene Expression Analysis

Bioinformatics and gene expression analysis are powerful tools for understanding the broader biological context of PGD2-EA signaling. mdpi.com These approaches analyze large datasets, such as those from single-cell RNA sequencing (scRNA-seq) and microarrays, to identify genes, pathways, and cellular communication networks influenced by PGD2 signaling. nih.govyoutube.com

For example, bioinformatics analysis of the tumor microenvironment in lung adenocarcinoma has identified PGD2 as a key signaling metabolite. nih.govresearchgate.net This research pinpointed specific cell types responsible for PGD2 production (e.g., fibroblasts and mast cells) and the cells that respond to it, primarily NK/T cells expressing the PGD2 receptor (PTGDR). nih.govresearchgate.net

In the context of asthma, RNA-sequencing of type 2 innate lymphoid cells (ILC2s) stimulated with PGD2 and its metabolites, followed by gene set enrichment analysis, revealed the upregulation of numerous pro-inflammatory genes. nih.govplos.org The analysis identified enriched pathways related to cell migration, chemokine production, and cytokine signaling, providing molecular insight into how the PGD2 axis contributes to allergic inflammation. nih.govplos.org

Table 5: Key Genes and Pathways in PGD2 Signaling Identified via Bioinformatics

Disease Context Key Genes Identified Key Pathways Implicated
Lung Adenocarcinoma PTGDS, HPGDS, PTGDR, SLCO2A1 nih.govresearchgate.net PGD2 metabolic signaling axis, T-cell activation. nih.gov

| Asthma / Allergy | CCL4, CCL5, IL13, ARG2, DUSP4 nih.govplos.org | Chemokine production, Cell migration, JAK-STAT signaling. nih.govplos.org |

Future Directions and Therapeutic Potential

Elucidation of Novel Receptors and Signaling Pathways for PGD2-EA

A significant frontier in PGD2-EA research is the identification of its specific receptors and downstream signaling cascades. Current evidence strongly suggests that PGD2-EA does not merely mimic the actions of its parent compound, Prostaglandin (B15479496) D2 (PGD2), but rather possesses a distinct pharmacological profile.

One of the most compelling findings is that the cytotoxic effects of PGD2-EA on skin cancer cells are independent of the known PGD2 receptors, DP1 and DP2, as well as the peroxisome proliferator-activated receptor-gamma (PPARγ) nih.gov. This crucial observation points towards the existence of one or more novel, as-yet-unidentified receptors through which PGD2-EA exerts its biological effects.

The broader class of compounds to which PGD2-EA belongs, the prostamides, offers further support for this hypothesis. Research on other prostamides, such as prostamide F2α and its synthetic analog bimatoprost (used in the treatment of glaucoma), has revealed that their pharmacological actions are distinct from those mediated by the corresponding prostaglandin F2α (FP) receptor nih.gov. This has led to the proposal of specific prostamide receptors. It is therefore highly probable that PGD2-EA also interacts with a unique receptor or set of receptors.

Future research will need to employ a range of advanced molecular and cellular techniques to deorphanize the receptor(s) for PGD2-EA. These approaches may include:

Receptor Binding Assays: Utilizing radiolabeled PGD2-EA to screen cell lines and tissue preparations for specific binding sites.

Affinity Chromatography and Mass Spectrometry: Isolating and identifying proteins that bind to PGD2-EA from cell lysates.

Genetic Approaches: Using techniques such as siRNA or CRISPR/Cas9 to screen for genes that, when silenced, abolish cellular responses to PGD2-EA.

Computational Modeling: Employing in silico methods to predict potential receptor structures based on the chemical structure of PGD2-EA.

Once a candidate receptor is identified, subsequent studies will be essential to characterize its downstream signaling pathways. This will involve investigating the involvement of various second messengers, protein kinases, and transcription factors that are activated or inhibited following receptor engagement by PGD2-EA. A thorough understanding of these pathways is a prerequisite for the rational design of therapeutic interventions.

Development of Selective Modulators for PGD2-EA Pathways

The discovery of novel receptors and signaling pathways for PGD2-EA will undoubtedly pave the way for the development of selective pharmacological modulators. These tools, including agonists and antagonists, are indispensable for dissecting the physiological and pathophysiological roles of PGD2-EA and for validating its pathways as therapeutic targets.

Currently, the field lacks selective modulators for PGD2-EA. While antagonists for the PGD2 receptors, DP1 and CRTH2 (DP2), have been developed, these are not suitable for studying the unique actions of PGD2-EA nih.govnih.gov. The development of selective PGD2-EA modulators will likely follow a multi-pronged approach:

High-Throughput Screening (HTS): Screening large libraries of small molecules to identify compounds that either mimic (agonists) or block (antagonists) the effects of PGD2-EA in cell-based assays.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified from HTS, medicinal chemists will systematically modify their chemical structures to improve potency, selectivity, and pharmacokinetic properties.

Computational Drug Design: Utilizing the three-dimensional structure of the identified PGD2-EA receptor(s) to design novel ligands with high affinity and specificity.

The availability of selective modulators will be transformative for the field. They will enable researchers to:

Precisely define the role of PGD2-EA in various physiological processes, such as inflammation, pain, and tissue repair.

Investigate the contribution of PGD2-EA pathways to the pathology of various diseases.

Provide proof-of-concept for the therapeutic potential of targeting PGD2-EA signaling in preclinical models of disease.

Exploration of PGD2-EA and its Metabolites as Therapeutic Agents

The therapeutic potential of PGD2-EA and its metabolites is a promising area of investigation, with initial studies highlighting their potential in oncology.

Anti-Cancer Properties:

Research has demonstrated that PGD2-EA can induce apoptosis (programmed cell death) in both melanoma and non-melanoma skin cancer cells nih.gov. Furthermore, PGD2-EA is dehydrated in biological systems to form a series of J-series prostaglandins (B1171923), including PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA. These metabolites are also cytotoxic to cancer cells, with evidence suggesting that the anti-cancer activity of PGD2-EA may be mediated, at least in part, by its conversion to these metabolites nih.gov. The mechanism of action appears to involve the inhibition of cellular antioxidant systems, leading to oxidative stress and the activation of the endoplasmic reticulum stress response, ultimately culminating in apoptosis nih.gov. PGD2-EA has also been shown to induce apoptosis in colorectal carcinoma cell lines caymanchem.com.

Ophthalmology and Beyond:

The therapeutic success of the prostamide F2α analog, bimatoprost, in treating glaucoma and eyelash hypotrichosis provides a strong rationale for exploring the therapeutic potential of PGD2-EA and its analogs in ophthalmology and other areas nih.gov. Given that different prostamides exhibit unique pharmacological profiles, it is plausible that PGD2-EA could have beneficial effects in ocular conditions, potentially through mechanisms distinct from bimatoprost.

The broader biological activities of PGD2, the parent compound of PGD2-EA, suggest other potential therapeutic avenues that warrant investigation for PGD2-EA. These include:

Neuroinflammation and Pain: PGD2 is known to play a complex role in the central nervous system, with involvement in both pro- and anti-inflammatory processes, as well as pain perception mastattack.orgnih.govnih.gov. Future studies should explore whether PGD2-EA modulates neuroinflammatory pathways and its potential as an analgesic.

Allergic and Inflammatory Diseases: PGD2 is a key mediator in allergic inflammation, particularly in conditions like asthma nih.govnih.gov. The distinct pharmacology of PGD2-EA suggests it could have a different, and potentially beneficial, role in these conditions.

The following table summarizes some of the key research findings related to the therapeutic potential of PGD2-EA and its parent compound, PGD2.

CompoundTherapeutic AreaKey Findings
PGD2-EA Oncology (Skin Cancer)Induces apoptosis in melanoma and non-melanoma skin cancer cells, independent of DP1, DP2, and PPARγ receptors nih.gov.
PGD2-EA Oncology (Colorectal Cancer)Induces apoptosis in colorectal carcinoma cells caymanchem.com.
PGD2 NeuroinflammationProduced by microglia and acts on astrocytes, potentially contributing to astrogliosis and demyelination nih.gov.
PGD2 PainInvolved in the regulation of pain perception in the central nervous system mastattack.orgnih.gov.
PGD2 Allergic InflammationA major mediator in allergic responses, particularly in asthma nih.govnih.gov.

Integration of PGD2-EA Research with Endocannabinoid System Studies

A deeper understanding of PGD2-EA is intrinsically linked to the study of the endocannabinoid system. PGD2-EA is a direct metabolic product of anandamide (B1667382) (AEA), one of the primary endocannabinoids, through the action of the enzyme cyclooxygenase-2 (COX-2) nih.govresearchgate.net. This metabolic connection provides a crucial bridge between these two major signaling systems.

Integrating PGD2-EA research with endocannabinoid studies can provide valuable insights in several ways:

Unraveling the Complexity of Anandamide's Actions: The biological effects of anandamide are often attributed to its interaction with cannabinoid receptors (CB1 and CB2) and the TRPV1 channel. However, the conversion of anandamide to PGD2-EA and other prostamides suggests that some of anandamide's effects may be mediated by these downstream metabolites. Studying the specific actions of PGD2-EA can help to dissect the multifaceted roles of anandamide.

Understanding the Role of COX-2 in the Endocannabinoid System: While COX-2 is well-known for its role in producing pro-inflammatory prostaglandins from arachidonic acid, its metabolism of anandamide to PGD2-EA adds another layer to its function. Investigating the regulation of PGD2-EA formation could reveal novel mechanisms by which COX-2 influences endocannabinoid signaling.

Therapeutic Implications of FAAH Inhibition: Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. Inhibitors of FAAH are being developed as potential therapeutics for a range of conditions, including pain and anxiety. By preventing the breakdown of anandamide, FAAH inhibitors can lead to an accumulation of this endocannabinoid, which may then be shunted down the COX-2 pathway, leading to increased production of PGD2-EA. Understanding the biological consequences of elevated PGD2-EA levels is therefore crucial for predicting the full spectrum of effects of FAAH inhibitors.

The following table illustrates the metabolic relationship between anandamide and PGD2-EA.

PrecursorEnzymeProduct
Anandamide (AEA)Cyclooxygenase-2 (COX-2)Prostaglandin H2 Ethanolamide (PGH2-EA)
Prostaglandin H2 Ethanolamide (PGH2-EA)Prostaglandin D SynthaseProstaglandin D2 Ethanolamide (PGD2-EA)

Translational Research and Clinical Implications

While research into PGD2-EA is still in its nascent stages, the existing data provides a strong foundation for future translational studies and points towards potential clinical applications.

The most immediate translational potential for PGD2-EA lies in the field of oncology . The pro-apoptotic effects of PGD2-EA and its metabolites in skin and colorectal cancer cell lines suggest that these compounds could be developed as novel anti-cancer agents nih.govcaymanchem.com. Future preclinical studies will be necessary to evaluate the efficacy and safety of PGD2-EA in animal models of these cancers. These studies should aim to:

Determine the optimal route of administration and dosing regimen.

Assess the in vivo anti-tumor activity of PGD2-EA.

Evaluate the potential for combination therapies with existing chemotherapeutic agents.

The clinical success of the prostamide analog bimatoprost for the treatment of glaucoma and for promoting eyelash and hair growth provides a compelling precedent for the clinical potential of other prostamides, including PGD2-EA nih.gov. This suggests that PGD2-EA or its derivatives could be explored for a range of therapeutic applications, including:

Ophthalmology: Investigating the effects of PGD2-EA on intraocular pressure and other ocular parameters.

Dermatology: Exploring the potential of PGD2-EA in hair growth disorders, given the effects of other prostamides.

Metabolic Diseases: Research on prostamide F2α has suggested a role in regulating adipogenesis, which could have implications for the treatment of obesity and related metabolic disorders nih.gov. The effects of PGD2-EA in this area remain to be explored.

The development of PGD2-EA as a therapeutic agent will require a dedicated and systematic research effort. However, the unique biology of this compound, situated at the crossroads of two major signaling systems, makes it a highly promising candidate for future drug development. The journey from basic research to clinical application is long, but the initial findings for PGD2-EA provide a clear and exciting path forward.

Q & A

Q. What is the biosynthetic pathway of PGD2-EA, and which enzymes are involved?

PGD2-EA is synthesized via the sequential metabolism of anandamide (AEA) by cyclooxygenase-2 (COX-2) and prostaglandin D synthase (PGDS). COX-2 oxygenates AEA into prostaglandin H2 ethanolamide (PGH2-EA), which is then isomerized by PGDS to form PGD2-EA. Methodologically, recombinant human COX-2 and PGDS are used in vitro to validate this pathway, with LC-MS or HPLC analysis confirming product identity .

Q. How can PGD2-EA and its metabolites be detected and quantified in biological samples?

PGD2-EA and related ethanolamide metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their low abundance and structural similarity to non-ethanolamide prostaglandins. For example, reverse-phase HPLC coupled with electrospray ionization (ESI)-MS is employed to distinguish enzymatic products from non-enzymatic derivatives (e.g., 8-iso-PGF2α ethanolamide) . ELISA kits optimized for prostaglandin detection may also be adapted but require validation against ethanolamide-specific standards .

Q. What are the primary enzymes responsible for PGD2-EA metabolism?

Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in PGD2-EA metabolism, catalyzing its reduction to 9α,11β-PGF2 ethanolamide. Activity assays using purified AKR1C3 and NADPH as a cofactor, followed by LC-MS analysis, are standard methods to study this conversion. Inhibitors like bimatoprost can be used to probe enzyme specificity .

Advanced Research Questions

Q. How does PGD2-EA signaling differ from classical prostaglandins, given its reported inactivity at prostanoid receptors?

Despite structural similarity to PGD2, PGD2-EA shows no affinity for recombinant prostanoid receptors (e.g., DP1/2). Its biological effects may arise from interactions with non-canonical targets, such as transient receptor potential (TRP) channels or nuclear receptors. Experimental approaches include:

  • Receptor screening : Radioligand binding assays with transfected cells expressing prostanoid receptors.
  • Pathway analysis : Transcriptomic/proteomic profiling of cells treated with PGD2-EA to identify downstream signaling nodes .

Q. How can researchers distinguish enzymatically derived PGD2-EA from non-enzymatic isomers in inflammatory models?

Non-enzymatic peroxidation of AEA generates isomers like 8-iso-PGF2α ethanolamide. Differentiation strategies include:

  • Isotopic labeling : Using ¹⁴C-AEA to track COX-2-dependent vs. free radical-driven metabolism.
  • Enzyme inhibition : COX-2-selective inhibitors (e.g., NS-398) or AKR1C3 knockouts to isolate enzymatic pathways .

Q. What experimental models are suitable for studying temporal dynamics of PGD2-EA in injury or inflammation?

  • Spinal cord injury (SCI) models : LC-MS-based metabolomics in rodent SCI reveals PGD2-EA peaks at early phases (e.g., day 2 post-injury), correlating with lipid mediator surges.
  • Choriodecidual explants : Inflammatory cytokine treatment (e.g., IL-1β) induces PGD2-EA production, measurable via LC-MS or immunoassays .

Q. How do discrepancies between in vitro and in vivo PGD2-EA activity arise, and how can they be addressed?

In vitro systems (e.g., recombinant enzymes) may lack endogenous modulators present in vivo, such as fatty acid-binding proteins or competing substrates. To reconcile differences:

  • Tissue-specific knockout models : Use conditional COX-2 or FAAH knockouts to dissect pathway contributions.
  • Microdialysis : Monitor real-time AEA and PGD2-EA levels in target tissues (e.g., brain or lung) .

Q. What is the role of PGD2-EA in lipid mediator crosstalk, particularly with endocannabinoids and resolvins?

PGD2-EA may modulate endocannabinoid signaling by competing for shared enzymes (e.g., COX-2) or receptors. Methodologies include:

  • Co-incubation studies : Treat cells with AEA and resolvin D1 to assess competitive metabolism via LC-MS.
  • Network pharmacology : Computational modeling of lipid mediator pathways to predict interaction nodes .

Q. How should researchers design experiments to analyze PGD2-EA in the context of oxidative stress?

  • Redox manipulation : Induce oxidative stress with H₂O₂ or paraquat and quantify PGD2-EA vs. iso-prostamide ratios via LC-MS.
  • Antioxidant treatment : Use N-acetylcysteine or superoxide dismutase mimetics to suppress non-enzymatic isomer formation .

Q. How can contradictions in PGD2-EA receptor activity data be resolved?

Discrepancies may stem from off-target effects or assay-specific conditions. Solutions include:

  • Orthogonal assays : Compare results from calcium flux (FLIPR), cAMP accumulation, and β-arrestin recruitment assays.
  • Probe development : Use synthetic analogs (e.g., 15-deoxy-Δ¹²,¹⁴-PGD2-EA) to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.